

Technical Support Center: 3-(Diphenylphosphino)propionic Acid (DPPPA)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Diphenylphosphino)propionic acid

Cat. No.: B1598683

[Get Quote](#)

Welcome to the comprehensive technical guide for **3-(Diphenylphosphino)propionic acid** (DPPPA), CAS 2848-01-3. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and refine experimental protocols. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring your work is both efficient and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding DPPPA.

Q1: What is **3-(Diphenylphosphino)propionic acid** and what are its primary applications?

A1: **3-(Diphenylphosphino)propionic acid** (DPPPA), also known as (2-Carboxyethyl)diphenylphosphine, is a bifunctional organic compound.^[1] It features a trivalent phosphine group, which acts as a ligand for transition metals, and a terminal carboxylic acid group, which can be used as a handle for immobilization or bioconjugation.

Its primary applications include:

- **Homogeneous Catalysis:** It serves as a water-soluble ligand in various metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.^{[2][3]}

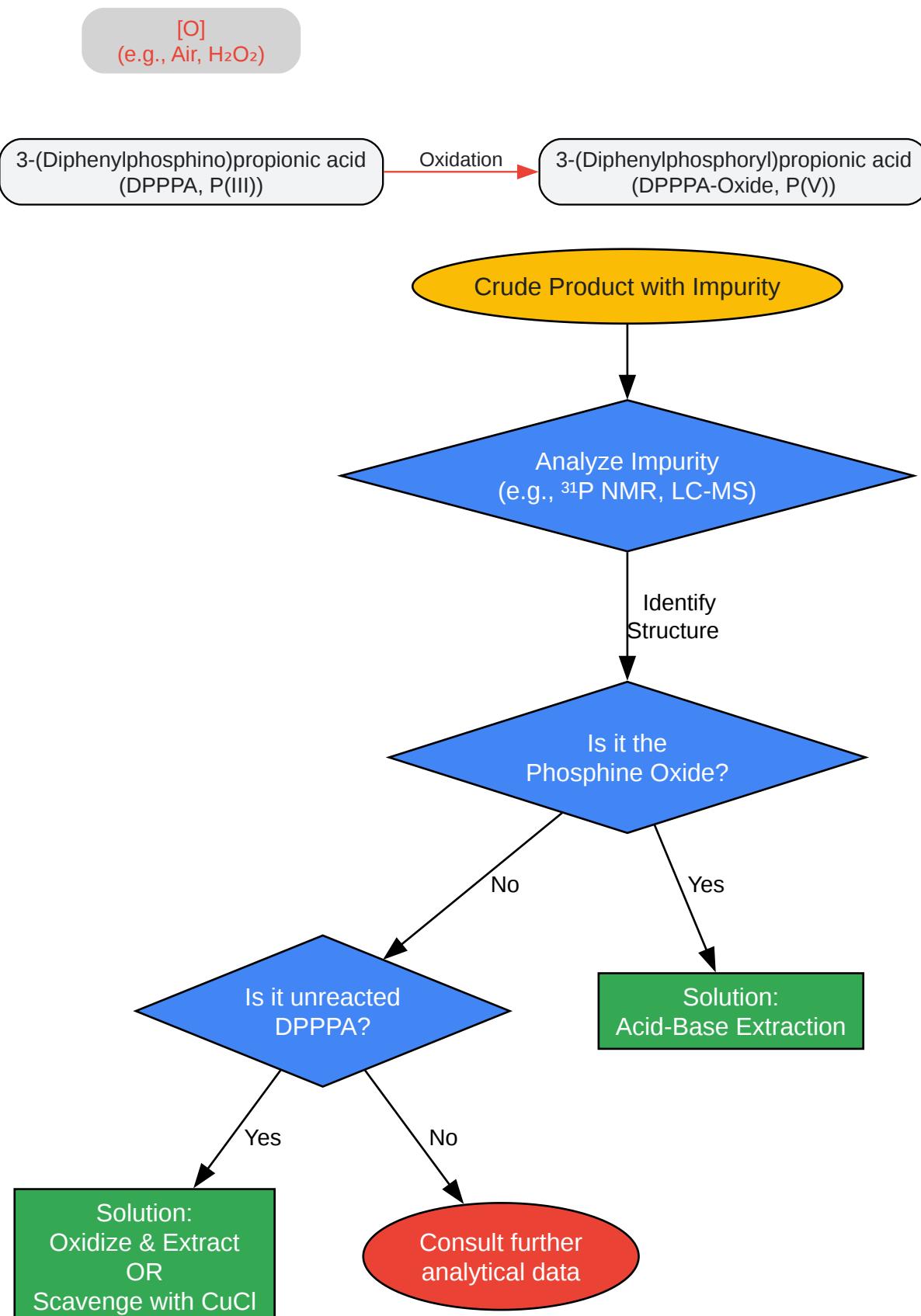
- Bioconjugation: The carboxylic acid moiety allows for covalent attachment to proteins, peptides, or other biomolecules through standard chemistries (e.g., EDC/NHS coupling).
- Surface Modification: It is used to functionalize surfaces, such as gold nanoparticles, conferring specific binding properties or improving stability.
- Organic Synthesis: DPPPA is a reactant in specific transformations like the Mitsunobu reaction and the phosphine-mediated conversion of azides.[\[4\]](#)[\[5\]](#)

Q2: What are the key physical and chemical properties of DPPPA?

A2: The fundamental properties of DPPPA are summarized below. Understanding these is critical for proper handling, storage, and reaction setup.

Property	Value	Source(s)
CAS Number	2848-01-3	[1] [5]
Molecular Formula	C ₁₅ H ₁₅ O ₂ P	[1] [6]
Molecular Weight	~258.25 g/mol	[1] [6]
Appearance	White to off-white solid	[5]
Melting Point	130-134 °C	[4]
pKa (Predicted)	4.50 ± 0.10	[4] [5]
Purity	Typically ≥97%	[1]

Q3: How should I properly store and handle DPPPA?


A3: Proper storage is crucial to prevent degradation. DPPPA is susceptible to oxidation.

- Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[\[5\]](#) Long-term storage at room temperature is not recommended as it can lead to slow oxidation.
- Handling: Handle in accordance with good industrial hygiene and safety practices.[\[7\]](#) DPPPA is classified as a skin, eye, and respiratory irritant.[\[8\]](#) Always use appropriate personal

protective equipment (PPE), including safety glasses, gloves, and a lab coat.^[9] When weighing and transferring the solid, avoid creating dust and use a well-ventilated area or a fume hood.^[7]

Q4: What is the most common side reaction or degradation pathway for DPPPA?

A4: The most prevalent and impactful side reaction is the oxidation of the trivalent phosphorus (P(III)) atom to a pentavalent phosphine oxide (P(V)). This reaction is often facilitated by atmospheric oxygen and can be accelerated by heat or impurities. The resulting byproduct, 3-(diphenylphosphoryl)propionic acid, is catalytically inactive and its presence can significantly complicate product purification due to its high polarity and similar structural backbone.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. 3-(Diphenylphosphino)propionic acid CAS#: 2848-01-3 [m.chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 3-(Diphenylphosphino)propionic acid | C15H15O2P | CID 3709176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. download.bASF.com [download.bASF.com]
- To cite this document: BenchChem. [Technical Support Center: 3-(Diphenylphosphino)propionic Acid (DPPPA)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1598683#refining-protocols-for-using-3-diphenylphosphino-propionic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com